3-(2-Furoyl)quinoline-2-carboxaldehyde
CAS No.: 126769-01-5
Cat. No.: VC21233420
Molecular Formula: C15H9NO3
Molecular Weight: 251.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 126769-01-5 |
---|---|
Molecular Formula | C15H9NO3 |
Molecular Weight | 251.24 g/mol |
IUPAC Name | 3-(furan-2-carbonyl)quinoline-2-carbaldehyde |
Standard InChI | InChI=1S/C15H9NO3/c17-9-13-11(15(18)14-6-3-7-19-14)8-10-4-1-2-5-12(10)16-13/h1-9H |
Standard InChI Key | PNCHURHVMDRFTR-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(C(=N2)C=O)C(=O)C3=CC=CO3 |
Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=N2)C=O)C(=O)C3=CC=CO3 |
Introduction
Chemical Structure and Properties
3-(2-Furoyl)quinoline-2-carboxaldehyde (CAS No. 126769-01-5) is a heterocyclic organic compound with a well-defined structure that contributes to its unique properties and applications. The molecular framework consists of a quinoline backbone with functional groups strategically positioned to enable its fluorogenic capabilities.
Basic Identification and Physical Properties
The compound possesses specific physicochemical properties that make it suitable for analytical applications. These properties are summarized in the following table:
Property | Value |
---|---|
Chemical Formula | C15H9NO3 |
IUPAC Name | 3-(furan-2-carbonyl)quinoline-2-carbaldehyde |
CAS Registry Number | 126769-01-5 |
Molecular Weight | 251.24 g/mol |
Exact Mass | 251.058243149 g/mol |
EPA DSSTox Substance ID | DTXSID10155292 |
The compound exists as a solid at room temperature and exhibits limited solubility in water but is soluble in organic solvents such as methanol .
Structural Characteristics
The structure of 3-(2-Furoyl)quinoline-2-carboxaldehyde features:
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A quinoline core (bicyclic aromatic structure)
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A carboxaldehyde group at position 2 of the quinoline ring
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A furoyl (2-furoyl) substituent at position 3
This particular arrangement of functional groups is critical for its reactivity with primary amines and subsequent fluorescence properties .
Computed Molecular Properties
Advanced computational methods have provided additional insights into the molecular properties of 3-(2-Furoyl)quinoline-2-carboxaldehyde:
Property | Value |
---|---|
XLogP3 | 2.7 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 3 |
Topological Polar Surface Area | 60.2 Ų |
Heavy Atom Count | 19 |
Complexity | 357 |
These properties influence the compound's behavior in various chemical and biochemical environments, particularly its interactions with proteins and other biomolecules .
Mechanism of Action
The functionality of 3-(2-Furoyl)quinoline-2-carboxaldehyde is based on its specific chemical reactivity and the subsequent optical properties of its reaction products.
Fluorescence Properties
The isoindole derivatives formed upon reaction with primary amines exhibit distinctive fluorescence characteristics:
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High quantum yield
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Strong fluorescence emission, enabling detection at very low concentrations
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Stability suitable for analytical applications
These properties make 3-(2-Furoyl)quinoline-2-carboxaldehyde particularly valuable for sensitive analytical techniques, including fluorescence spectroscopy, liquid chromatography with fluorescence detection, and capillary electrophoresis .
Synthesis and Production
The synthesis of 3-(2-Furoyl)quinoline-2-carboxaldehyde involves specific chemical transformations that have been optimized to produce a compound with the desired purity and properties.
Synthetic Methodology
Applications in Research and Analysis
3-(2-Furoyl)quinoline-2-carboxaldehyde has found significant applications in analytical chemistry and biochemistry due to its unique properties.
Protein Analysis
One of the most important applications of this compound is in protein analysis:
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Derivatization of proteins for sodium dodecyl sulfate-capillary gel electrophoresis with laser-induced fluorescence detection (SDS-CGE-LIF)
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Quantification of proteins at extremely low concentrations, comparable to silver staining sensitivity (ng/mL range)
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Estimation of protein concentrations in biological samples
Liquid Chromatography Applications
The compound serves as an effective fluorogenic derivatizing reagent for liquid chromatography:
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Pre-column derivatization of samples containing primary amines
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Post-column derivatization systems
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Analysis of amino acids, peptides, and other amine-containing compounds
The high sensitivity and selectivity of the fluorescent derivatives make this approach suitable for detecting compounds at very low concentrations, often in the picomolar to nanomolar range .
Research Findings
Scientific investigations have provided detailed insights into the behavior and applications of 3-(2-Furoyl)quinoline-2-carboxaldehyde in analytical contexts.
Protein Labeling Efficiency Studies
Research published in analytical science journals has investigated the variability in labeling efficiency when using 3-(2-Furoyl)quinoline-2-carboxaldehyde for protein analysis:
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Studies examining sixteen purified proteins with varying molecular weights, structures, and sequences found significant variations in fluorescence intensity after labeling at constant mass concentration
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The relative standard deviation (RSD) of fluorescence intensity was approximately 36% across different proteins
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This variability compares favorably with other less sensitive methods for protein concentration estimation, such as SDS-CGE-UV and SDS-PAGE with Coomassie staining
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The approach offers superior consistency compared to silver staining, which provides comparable sensitivity
Hazard Statement | Code | Description |
---|---|---|
H302 | Warning | Harmful if swallowed |
H315 | Warning | Causes skin irritation |
H319 | Warning | Causes serious eye irritation |
H335 | Warning | May cause respiratory irritation |
These classifications indicate that the compound should be handled with appropriate care to minimize exposure .
Recommended Precautions
Standard precautionary measures include:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray
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P264: Wash hands thoroughly after handling
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
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P403+P233: Store in a well-ventilated place. Keep container tightly closed
Laboratory personnel should follow these guidelines to ensure safe handling of the compound.
Advantages and Limitations
Understanding the strengths and weaknesses of 3-(2-Furoyl)quinoline-2-carboxaldehyde as an analytical tool is important for its appropriate application in research settings.
Advantages
The compound offers several notable advantages as an analytical reagent:
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High sensitivity, enabling detection of proteins and other amine-containing compounds at very low concentrations
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Selectivity for primary amines, reducing interference from other functional groups
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Compatibility with various analytical techniques, including liquid chromatography and capillary electrophoresis
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Formation of stable fluorescent derivatives suitable for quantitative analysis
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Ability to work in aqueous and mixed solvent systems, making it compatible with biological samples
Limitations
Despite its utility, the compound also has certain limitations that should be considered:
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Variability in labeling efficiency between different proteins, complicating direct comparison of protein concentrations
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Need for calibration when used for quantitative analysis of different proteins
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Potential for incomplete labeling of all available primary amine sites
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Requirement for handling with appropriate safety precautions due to its irritant properties
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